1-But-3-en-1-ynyl-4-fluoro-benzene
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Overview
Description
1-But-3-en-1-ynyl-4-fluoro-benzene is an organic compound with the molecular formula C10H7F and a molecular weight of 146.16 g/mol It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a butenynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-But-3-en-1-ynyl-4-fluoro-benzene can be synthesized through various synthetic routes. One common method involves the Sonogashira coupling reaction . This reaction typically involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-But-3-en-1-ynyl-4-fluoro-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the alkyne and alkene groups to form saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzene ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-But-3-en-1-ynyl-4-fluoro-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-But-3-en-1-ynyl-4-fluoro-benzene involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological molecules. The pathways involved may include:
Electrophilic aromatic substitution: The fluorine atom can activate the benzene ring towards electrophilic attack.
Nucleophilic addition: The alkyne group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
1-But-3-en-1-ynyl-benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
4-Fluoro-benzene: Lacks the butenynyl group, leading to different chemical properties and uses.
1-But-3-en-1-ynyl-4-chloro-benzene: Similar structure but with a chlorine atom instead of fluorine, affecting its chemical behavior.
Properties
CAS No. |
214552-85-9 |
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Molecular Formula |
C10H7F |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
1-but-3-en-1-ynyl-4-fluorobenzene |
InChI |
InChI=1S/C10H7F/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1H2 |
InChI Key |
NPJLHJWYDPGYOI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CC1=CC=C(C=C1)F |
Origin of Product |
United States |
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